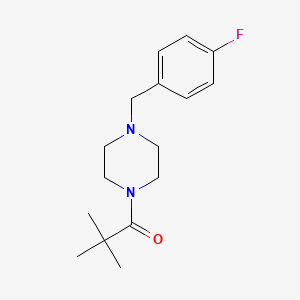

2-(乙酰氨基)-3-(1,3-苯二氧杂环-5-基)-N-苯基丙烯酰胺

描述

The compound 2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-phenylacrylamide appears to be a multifunctional molecule, potentially useful in the synthesis of heterocyclic systems, as indicated by the preparation of compounds like pyrroles, pyrimidines, pyrazoles, and isoxazoles from similar structures (Pizzioli et al., 1998).

Synthesis Analysis

- The synthesis of similar compounds involves the preparation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, derived from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates (Pizzioli et al., 1998).

Molecular Structure Analysis

- Structural determination of similar compounds has been achieved using X-ray crystallography, as seen in the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide (Al-Hourani et al., 2016).

Chemical Reactions and Properties

- Compounds like 2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-phenylacrylamide may undergo a range of chemical reactions, as indicated by the transformation of acetylated and benzoylated benzoylthiacetamide into isoxazoles and oxadiazoles (Ronsisvalle et al., 1981).

Physical Properties Analysis

- Analyzing the physical properties of such compounds can involve spectroscopy techniques, as seen in the study of 4-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl]phenyl benzoate (Karthikeyan et al., 2018).

Chemical Properties Analysis

- The chemical properties of such compounds can be explored through reactions and binding analyses, as demonstrated in the interaction studies between thiadiazole derivatives and calf thymus DNA (Karthikeyan et al., 2018).

科学研究应用

药代动力学和代谢研究

对乙酰氨基酚代谢:涉及乙酰化过程的主要研究领域之一是对乙酰氨基酚 (APAP) 代谢的研究。对乙酰氨基酚通过多种途径代谢,包括与葡萄糖醛酸和硫酸盐结合以及通过细胞色素 P450 系统进行氧化代谢,产生反应性中间体 N-乙酰对苯醌亚胺 (NAPQI)。NAPQI 通过共价键与细胞蛋白相互作用是对乙酰氨基酚诱导的肝毒性的一个关键方面。研究重点在于确定形成的特定蛋白质加合物及其在对乙酰氨基酚毒性中的作用,从而深入了解药物性肝损伤的潜在机制和治疗靶点 (James 等人,2009), (Andringa 等人,2008)。

遗传多态性和药物代谢

N-乙酰转移酶 2 (NAT2) 多态性:研究已广泛探讨遗传多态性在药物代谢中的作用,特别是 N-乙酰转移酶 2 (NAT2)。NAT2 负责几种药物和致癌物的乙酰化,其多态性会显着影响药物代谢速度,进而影响药物疗效和毒性。研究表明 NAT2 多态性与氨基谷氨塞酯等药物的代谢之间存在相关性,这突出了在个性化医疗中了解这些遗传变异的重要性 (Adam 等人,1984)。

新型治疗化合物

苯乙酰谷氨酰胺作为氮排泄载体:另一个引人入胜的研究领域是探索用于治疗的新型化合物。苯乙酰谷氨酰胺已被研究为尿素循环障碍患者废氮排泄的替代载体。这项研究代表着朝治疗目前治疗选择有限的疾病迈出的重要一步,为改善患者护理和预后提供了可能性 (Brusilow,1991)。

属性

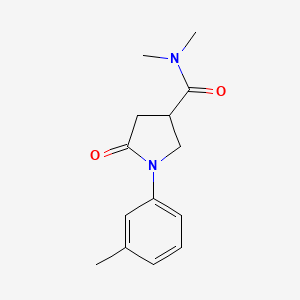

IUPAC Name |

(E)-2-acetamido-3-(1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-12(21)19-15(18(22)20-14-5-3-2-4-6-14)9-13-7-8-16-17(10-13)24-11-23-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXXSAYDZRIMFP-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC2=C(C=C1)OCO2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C/C1=CC2=C(C=C1)OCO2)/C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylamino-3-benzo[1,3]dioxol-5-yl-N-phenyl-acrylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4582758.png)

![2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4582765.png)

![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4582784.png)

![N-methyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4582789.png)

![1-(3,4-dimethoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4582807.png)

![N-{3-[(6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4582843.png)